Neomycin C
    Neomycin C
        Neomycin C sulfate, , is a highly purified component found in standard grade neomycin. Neomycin C is a stereoisomer of neomycin B, the active component in neomycin. Despite its similarity to neomycin B, neomycin C is thought to only have approximately 35% of the biological activity of neomycin B.  Aminoglycosides target the 30S ribosomal subunit resulting in an inability to read mRNA ultimately producing a faulty or nonexistent protein.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        66-86-4    
    
    
        VCID:
        
        VC20823619    
        
        InChI:
        
        InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1    
    
        
        SMILES:
        
        C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N    
    
        
        Molecular Formula:
        
        C23H46N6O13    
    
        
        Molecular Weight:
        
        614.6 g/mol    
    
Neomycin C
CAS No.: 66-86-4
Cat. No.: VC20823619
Molecular Formula: C23H46N6O13
Molecular Weight: 614.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Neomycin C sulfate, , is a highly purified component found in standard grade neomycin. Neomycin C is a stereoisomer of neomycin B, the active component in neomycin. Despite its similarity to neomycin B, neomycin C is thought to only have approximately 35% of the biological activity of neomycin B. Aminoglycosides target the 30S ribosomal subunit resulting in an inability to read mRNA ultimately producing a faulty or nonexistent protein. | 
|---|---|
| CAS No. | 66-86-4 | 
| Molecular Formula | C23H46N6O13 | 
| Molecular Weight | 614.6 g/mol | 
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | 
| Standard InChI | InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | 
| Standard InChI Key | PGBHMTALBVVCIT-VZXHOKRSSA-N | 
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | 
| SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | 
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | 
| Appearance | White Powder | 
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